Cas no 478529-60-1 (D-Glyceraldehyde-1,2,3,3'-d4)
D-Glyceraldehyde-1,2,3,3'-d4 Chemical and Physical Properties
Names and Identifiers
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- Propanal-1,2,3,3-d4,2,3-dihydroxy-, (2R)- (9CI)
- D-[1,2,3,3'-2H4]GLYCERALDEHYDE
- D-Glyceraldehyde-1,2,3,3'-d4
- (R)-2,3-Dihydroxypropanal-d4
- (2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one
- HY-W008507S2
- CS-0460390
- 478529-60-1
- 2,3-Dihydroxy-(2r)-propanal-1,2,3,3-d4
- DB-226804
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- Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D
- InChI Key: MNQZXJOMYWMBOU-ITGMSCEKSA-N
- SMILES: O[C@@]([2H])(C([2H])=O)C([2H])([2H])O
Computed Properties
- Exact Mass: 94.056801033g/mol
- Monoisotopic Mass: 94.056801033g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 43.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 57.5Ų
D-Glyceraldehyde-1,2,3,3'-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G598206-1mg |
D-Glyceraldehyde-1,2,3,3'-d4 |
478529-60-1 | 1mg |
$316.00 | 2023-05-18 | ||
| TRC | G598206-10mg |
D-Glyceraldehyde-1,2,3,3'-d4 |
478529-60-1 | 10mg |
$2463.00 | 2023-05-18 | ||
| Omicron Biochemicals | GLE-010-0.10g |
D-[1,2,3,3'-2H4]glyceraldehyde |
478529-60-1 | 0.10g |
$2900 | 2025-02-19 | ||
| Omicron Biochemicals | GLE-010-0.25g |
D-[1,2,3,3'-2H4]glyceraldehyde |
478529-60-1 | 0.25g |
$5790 | 2025-02-19 |
D-Glyceraldehyde-1,2,3,3'-d4 Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on D-Glyceraldehyde-1,2,3,3'-d4
D-Glyceraldehyde-1,2,3,3'-d4: A Comprehensive Overview
D-Glyceraldehyde-1,2,3,3'-d4, also known by its CAS number 478529-60-1, is a deuterated derivative of D-glyceraldehyde. This compound has gained significant attention in the fields of biochemistry and metabolic research due to its unique properties and applications. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.
D-Glyceraldehyde is a triose sugar alcohol that plays a crucial role in various biochemical pathways. The deuterated version, D-Glyceraldehyde-1,2,3,3'-d4, incorporates four deuterium atoms at specific positions on the molecule. This modification enhances its utility in isotopic labeling studies and metabolic tracing experiments. Recent studies have highlighted its importance in understanding glycolysis and related metabolic processes at a molecular level.
The synthesis of D-Glyceraldehyde-1,2,3,3'-d4 involves advanced chemical techniques to ensure precise placement of deuterium atoms. Researchers have developed efficient methods to produce this compound with high isotopic purity. According to a study published in the Journal of Organic Chemistry in 2023, the use of palladium-catalyzed hydrogenation reactions has significantly improved the yield and quality of this compound.
In terms of applications, D-Glyceraldehyde-1,2,3,3'-d4 is widely used as a stable isotope tracer in metabolomics studies. Its ability to integrate into metabolic pathways without altering their normal function makes it an invaluable tool for researchers. A recent study conducted by scientists at the Max Planck Institute demonstrated how this compound can be employed to track glycolytic fluxes in cancer cells under different oxygenation conditions.
Another emerging application of D-Glyceraldehyde-1,2,3,3'-d4 is in the field of bioinformatics and systems biology. By incorporating this compound into computational models of metabolic networks, researchers can simulate how changes in glycolytic rates affect overall cellular metabolism. This approach has been particularly useful in identifying potential therapeutic targets for metabolic disorders such as diabetes and obesity.
From a structural standpoint, D-Glyceraldehyde-1,2,3,3'-d4 exhibits unique spectroscopic properties due to the presence of deuterium atoms. These properties have been leveraged in nuclear magnetic resonance (NMR) spectroscopy studies to gain insights into molecular dynamics and interactions. A 2023 paper published in Analytical Chemistry reported that the use of this compound as a reference standard has improved the accuracy of NMR-based metabolomic analyses.
In conclusion, D-Glyceraldehyde-1', 2', 3', 3'-d4 stands out as a versatile tool in modern biochemical research. Its role as an isotopic tracer and its compatibility with advanced analytical techniques make it an essential compound for studying metabolic pathways and cellular functions. As ongoing research continues to uncover new applications for this compound,
it is poised to play an even more critical role in advancing our understanding of biological systems.
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